molecular formula C14H20ClNO3 B562276 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt CAS No. 1246815-60-0

4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt

Cat. No. B562276
CAS RN: 1246815-60-0
M. Wt: 289.792
InChI Key: CMVTYSMYHSVDIU-DEHBLRELSA-N
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Description

“4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt” is a chemical compound with the CAS number 1246815-60-0 . It is used in various fields of research, including cancer research, neurology, infectious disease research, and pharmaceutical toxicology . It is also used as an intermediate in the synthesis of Raloxifene hydrochloride .


Molecular Structure Analysis

The molecular formula of “4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt” is C14H20ClNO3 . The average mass is 249.306 Da and the monoisotopic mass is 249.136490 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 413.2±25.0 °C at 760 mmHg, and a flash point of 203.7±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The polar surface area is 50 Å2 .

properties

IUPAC Name

4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H/i10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVTYSMYHSVDIU-DEHBLRELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)O)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858321
Record name 4-{[2-(Piperidin-1-yl)(~2~H_4_)ethyl]oxy}benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246815-60-0
Record name 4-{[2-(Piperidin-1-yl)(~2~H_4_)ethyl]oxy}benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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